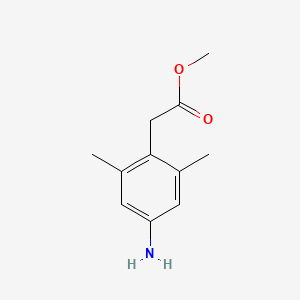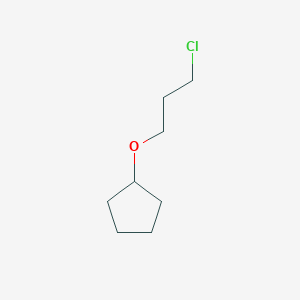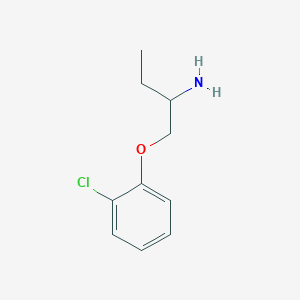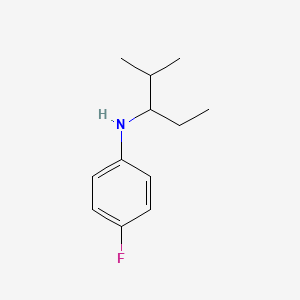![molecular formula C13H22N2 B13248822 (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 3,3-dimethylbutylamine with 2-bromo-1-(pyridin-2-yl)ethane under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
化学反応の分析
Types of Reactions
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (3,3-Dimethylbutyl)[1-(pyridin-3-yl)ethyl]amine
- (3,3-Dimethylbutyl)[1-(pyridin-4-yl)ethyl]amine
- (3,3-Dimethylbutyl)[1-(pyridin-2-yl)propyl]amine
Uniqueness
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H22N2 |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
3,3-dimethyl-N-(1-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-11(12-7-5-6-9-15-12)14-10-8-13(2,3)4/h5-7,9,11,14H,8,10H2,1-4H3 |
InChIキー |
AMFKXUMHYGOHSN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylpentan-2-yl)amino]butan-1-ol](/img/structure/B13248741.png)






![2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride](/img/structure/B13248795.png)

![2-[(1-Propylpiperidin-4-yl)amino]propan-1-ol](/img/structure/B13248802.png)
![1-{[(3,4-Dichlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13248815.png)


